molecular formula C21H20N2O3 B5879398 N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide

N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide

Cat. No. B5879398
M. Wt: 348.4 g/mol
InChI Key: FLLHGZAETNZUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide, also known as DMF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMF is a derivative of furan and has a molecular weight of 325.39 g/mol. It is a yellowish powder that is soluble in organic solvents such as chloroform, ethanol, and methanol.

Mechanism of Action

N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide exerts its effects through the activation of the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes. N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a role in inflammation.
Biochemical and Physiological Effects:
N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide has been found to exhibit several biochemical and physiological effects. It has been shown to increase the expression of antioxidant and detoxification genes, which helps to reduce oxidative stress and inflammation. N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide has also been found to modulate the activity of T cells, which helps to regulate the immune response. Additionally, N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide has been found to increase the levels of glutathione, which is an important antioxidant.

Advantages and Limitations for Lab Experiments

N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide has several advantages for use in lab experiments. It is a stable compound that is easily synthesized and purified. N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide is also soluble in organic solvents, which makes it easy to use in various experiments. However, N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide has some limitations, including its potential toxicity at high concentrations. It is important to use caution when handling N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide and to follow proper safety protocols.

Future Directions

There are several future directions for research on N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide. One area of interest is the potential use of N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide has been found to exhibit neuroprotective properties and may be able to slow the progression of these diseases. Another area of interest is the use of N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide in the treatment of autoimmune diseases such as multiple sclerosis. N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide has been approved by the FDA for the treatment of multiple sclerosis and is currently being studied for its potential use in other autoimmune diseases. Additionally, there is ongoing research on the use of N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide as an anti-cancer agent. N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide has been found to exhibit anti-cancer properties and may be able to inhibit the growth of cancer cells.

Synthesis Methods

The synthesis of N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide can be achieved through various methods, including the reaction of 3,5-dimethylbenzoic acid with 2-amino-4-methylphenol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then reacted with furan-2-carboxylic acid to produce N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide. Other methods of synthesis include the use of an acid catalyst or a Lewis acid catalyst.

Scientific Research Applications

N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and immunomodulatory properties. N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress and inflammation. N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide has also been found to modulate the activity of T cells, which are important in the immune response.

properties

IUPAC Name

N-[4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-13-9-14(2)11-16(10-13)20(24)22-17-6-7-18(15(3)12-17)23-21(25)19-5-4-8-26-19/h4-12H,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLHGZAETNZUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(3,5-dimethylphenyl)carbonyl]amino}-2-methylphenyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.